molecular formula C19H24N2O3S B3645989 N~2~-methyl-N-(2-methylphenyl)-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide

N~2~-methyl-N-(2-methylphenyl)-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide

Cat. No.: B3645989
M. Wt: 360.5 g/mol
InChI Key: BNALDJIPBGLBOH-UHFFFAOYSA-N
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Description

N~2~-methyl-N-(2-methylphenyl)-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide is a complex organic compound with a unique structure that includes both aromatic and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-methyl-N-(2-methylphenyl)-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide typically involves multiple steps. One common method includes the reaction of N-(2-methylphenyl)glycinamide with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N~2~-methyl-N-(2-methylphenyl)-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N~2~-methyl-N-(2-methylphenyl)-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-methyl-N-(2-methylphenyl)-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylphenyl)glycinamide
  • 2,4,6-trimethylbenzenesulfonyl chloride
  • N-(4-methylphenyl)sulfonyl glycinamide

Uniqueness

N~2~-methyl-N-(2-methylphenyl)-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide is unique due to its combined structural features, which include both aromatic and sulfonyl groups. This combination imparts distinct chemical properties and potential biological activities that are not commonly found in similar compounds .

Properties

IUPAC Name

N-(2-methylphenyl)-2-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-13-10-15(3)19(16(4)11-13)25(23,24)21(5)12-18(22)20-17-9-7-6-8-14(17)2/h6-11H,12H2,1-5H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNALDJIPBGLBOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN(C)S(=O)(=O)C2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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